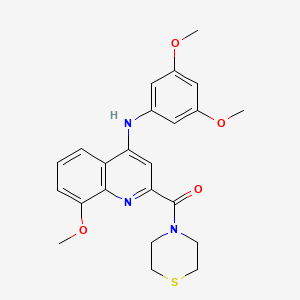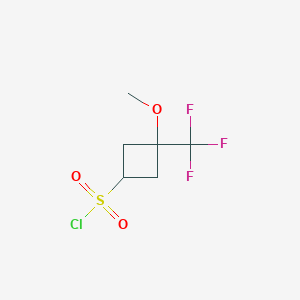
3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2413875-53-1 . It has a molecular weight of 252.64 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8ClF3O3S/c1-13-5 (6 (8,9)10)2-4 (3-5)14 (7,11)12/h4H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Fast and Selective Adsorption of Persistent Pollutants
In environmental applications, novel molecularly imprinted polymers (MIPs) utilizing monomers with functional structures similar to "3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride" have been developed for the fast and selective adsorption of persistent organic pollutants like perfluorooctane sulfonate (PFOS). These MIPs demonstrate specific binding properties under acidic conditions, highlighting their potential in wastewater treatment for selectively removing contaminants without being significantly affected by the presence of other substances (Guo et al., 2018).
Proton Exchange Membranes in Fuel Cells
In the field of energy, compounds structurally related to "this compound" have been utilized in the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials exhibit high proton conductivity, making them suitable as polyelectrolyte membrane materials for fuel cell applications. Their unique structural features contribute to their effectiveness in promoting ion exchange and enhancing fuel cell efficiency (Kim, Robertson, & Guiver, 2008).
Catalysis and Organic Synthesis
In organic synthesis, the utility of metal triflates catalyzed reactions in ionic liquids for electrophilic aromatic substitution reactions, such as benzoylation and acetylation, has been explored. These reactions benefit from the use of components structurally similar to "this compound," showcasing their versatility in facilitating high-yield and selective organic transformations (Ross & Xiao, 2002).
Anticancer Activity
In medicinal chemistry, derivatives of "this compound" have been synthesized and evaluated for their anticancer activity. These compounds have shown promising in vitro cytotoxic activities against various cancer cell lines, indicating their potential as leads for developing new anticancer agents (Muškinja et al., 2019).
Hydroxide Exchange Membranes
In the development of hydroxide exchange membranes (HEMs) for energy applications, tertiary sulfonium groups, which can be structurally related to "this compound," have been utilized. These materials exhibit excellent thermal stability and hydroxide conductivity, underscoring their applicability in electrochemical devices (Zhang et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
3-methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O3S/c1-13-5(6(8,9)10)2-4(3-5)14(7,11)12/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGVXVZBNIMMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
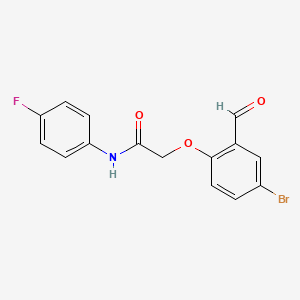
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2751655.png)
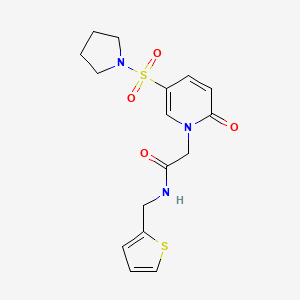
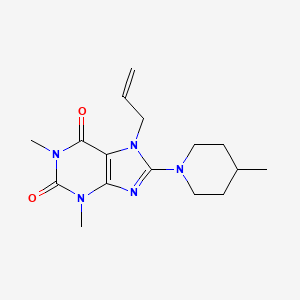
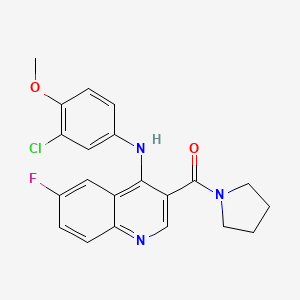
![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2751660.png)
![Ethyl 4-{[(dimethylamino)methylene]amino}-3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B2751661.png)
![3-(3-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2751665.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2751669.png)
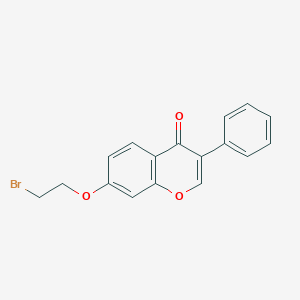
![8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751671.png)
![N-[(1-Cyclopropyltetrazol-5-yl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2751673.png)
![2-{Methyl[(2-methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2751674.png)
